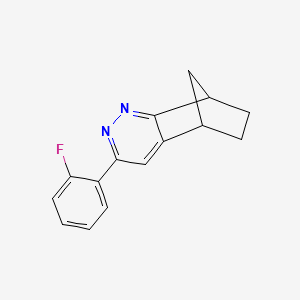
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydro-methanocinnoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-(2-fluorophenyl)-propanols in the presence of a rhodium catalyst in nitromethane-acetone solution at elevated temperatures . This process yields the desired compound with high efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
化学反応の分析
Types of Reactions
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, which can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic derivatives, which can be further utilized in various applications .
科学的研究の応用
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery and development .
類似化合物との比較
Similar Compounds
3-(2-Fluorophenyl)propionic acid: Shares the fluorophenyl group but differs in the core structure.
1-(2-Fluorophenyl)pyrazoles: Contains a similar fluorophenyl group but with a pyrazole core.
Indole derivatives: Similar in terms of aromaticity and potential biological activities.
Uniqueness
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline stands out due to its tetrahydro-methanocinnoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other fluorophenyl-containing compounds .
特性
CAS番号 |
918873-60-6 |
|---|---|
分子式 |
C15H13FN2 |
分子量 |
240.27 g/mol |
IUPAC名 |
5-(2-fluorophenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C15H13FN2/c16-13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)18-17-14/h1-4,8-10H,5-7H2 |
InChIキー |
YSQRYCXWFFRMQW-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


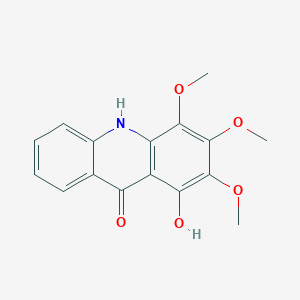
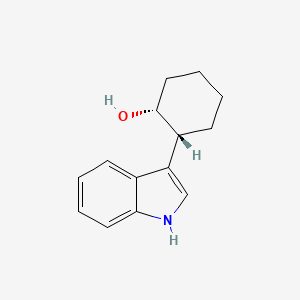
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
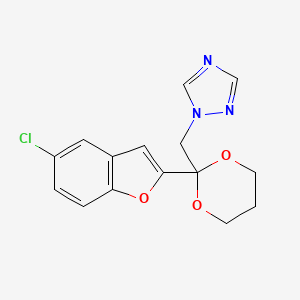
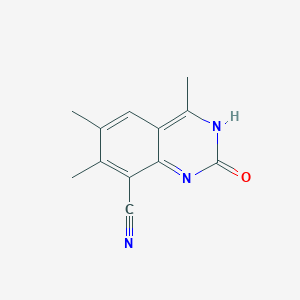
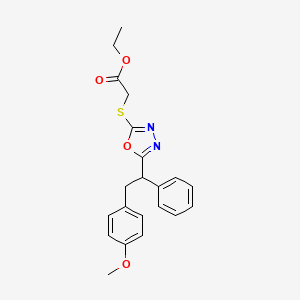
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)

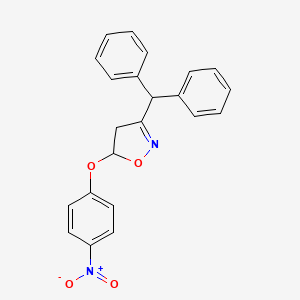
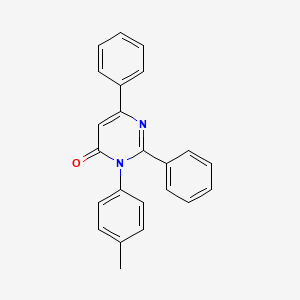

![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
